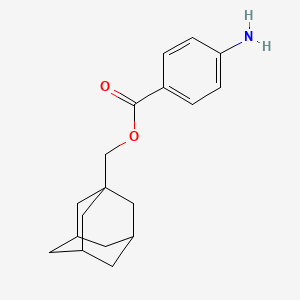

1-Adamantylmethyl 4-aminobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Adamantylmethyl 4-aminobenzoate” is a chemical compound with the molecular formula C18H23NO2 . It is used in the field of life sciences and is considered a high-quality compound . It is not classified as a hazardous compound .

Synthesis Analysis

The synthesis of “1-Adamantylmethyl 4-aminobenzoate” involves several steps, including alkylation, esterification, and another round of alkylation . The synthesis process is designed to have high total yields, mild conditions, and simple operation . In the context of polymers carrying adamantyl substituents in their side chains, synthetic methods include typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups .

Molecular Structure Analysis

The molecular structure of “1-Adamantylmethyl 4-aminobenzoate” consists of an adamantane cage, which is a highly symmetrical alicyclic hydrocarbon composed of three fused cyclohexane rings . The molecule has a tetrahedral symmetry and a spherical structure .

科学的研究の応用

. . .

Nonlinear Optical Applications

The compound has been used in the synthesis of 4-aminopyridine-1-ium 4-aminobenzoate single crystals, which have applications in second harmonic generation (SHG), optoelectronics, and violet laser emission . These crystals have unique composite physical and chemical properties, making them suitable for advanced technologies .

Synthesis of Guanidine Alkaloids

1-Adamantylmethyl 4-aminobenzoate is used in the synthesis of guanidine alkaloids, (±)-martinelline and (±)-martinellic acid . This is achieved by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline .

Dye Intermediate

The compound acts as a dye intermediate . Dye intermediates are compounds that are used in the production of dyes, which have applications in various industries such as textiles, plastics, and food.

Organic Synthesis

1-Adamantylmethyl 4-aminobenzoate is used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on the study of organic chemistry, and it is used to design, build, and transform organic compounds.

Biodegradable Plastic

The compound has been identified as a building block in the naturally occurring biopolymer poly [®-3-hydroxybutyrate] P(3-HB) . Its copolymer with ®-3-hydroxyvalerate P(3-HB/3-HV) has gained commercial value as biodegradable plastic .

将来の方向性

The future directions for “1-Adamantylmethyl 4-aminobenzoate” could involve its use in the synthesis of various polymers carrying bulky and rigid adamantyl substituents in their side chains . These polymers show extremely high glass transition temperatures and high thermal stability derived from the stiff adamantyl substituents compared with the corresponding parent polymers . This suggests potential applications in areas that require materials with high thermal stability.

作用機序

Target of Action

It is known that benzoate compounds, such as 4-aminobenzoic acid, act on nerve endings and nerve trunks . They bind to specific parts of the sodium ion (Na+) channel on the nerve membrane .

Mode of Action

1-Adamantylmethyl 4-aminobenzoate, like other benzoate compounds, likely interacts with its targets by reducing the passage of sodium ions through the sodium ion channel . This action affects the membrane potential and blocks the conduction of nerve impulses . As a result, local anesthetics can reduce the excitability of the membrane without affecting the resting potential .

Biochemical Pathways

Aminobenzoates, such as 4-aminobenzoic acid, are known to be building blocks for a wide range of microbial natural products . They derive from the central shikimate pathway metabolite chorismate .

Result of Action

Benzoate compounds are known to have a local anesthetic effect . They can reversibly block the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness . This makes them convenient for local surgery and treatment .

Action Environment

It is known that the efficacy of local anesthetics can be influenced by factors such as the ph of the environment, the presence of inflammation, and the specific tissue type .

特性

IUPAC Name |

1-adamantylmethyl 4-aminobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c19-16-3-1-15(2-4-16)17(20)21-11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11,19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZAFEKEAUUIHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=C(C=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Adamantylmethyl 4-aminobenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2397803.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2397804.png)

![2,4-dichlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2397808.png)

![tert-butyl 2-oxospiro[1H-indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B2397814.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2397817.png)

![5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B2397820.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-3-[2-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]quinazolin-4-one](/img/structure/B2397822.png)

![(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane](/img/structure/B2397823.png)

![5-(1-adamantyl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2397824.png)